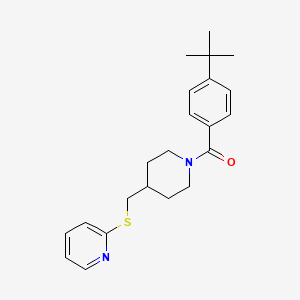![molecular formula C20H18N2O B2844991 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile CAS No. 2379972-98-0](/img/structure/B2844991.png)
3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Mecanismo De Acción
Target of Action
The primary targets of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile are currently unknown . The compound is a derivative of 6-phenyl-2-azaspiro[3.3]heptane, which is a synthetic target for drug discovery programs .
Mode of Action
It is known that azaspiro[33]heptanes can engage in intermolecular coupling reactions under visible light irradiation .
Biochemical Pathways
Azaspiro[33]heptanes are known to be valuable synthetic targets for drug discovery programs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . Another approach involves the use of NaH in dry DMF, followed by the addition of diisopropyl malonate and 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction of the β-lactam ring is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the β-lactam ring yields a spirocyclic amine .
Aplicaciones Científicas De Investigación
3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a different set of reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-12-15-5-4-8-17(9-15)19(23)22-13-20(14-22)10-18(11-20)16-6-2-1-3-7-16/h1-9,18H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQSILSXAHXGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)
sulfamoyl}benzoate](/img/structure/B2844910.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)
![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)




![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)

